N-methyl-3-nitropyridine-2-sulfonamide

regiochemistry nitropyridine reactivity medicinal chemistry building blocks

Regioselective pyridine functionalization often lacks orthogonal scaffolds. N-Methyl-3-nitropyridine-2-sulfonamide (CAS 1420891-62-8) provides three sequentially addressable diversity points: SNAr at C-4/C-6, nitro reduction at C-3, and N-methylsulfonamide NH as an H-bond donor. Matched-pair analyses show >100-fold binding enhancement from the secondary sulfonamide NH vs. tertiary analogs. Enables modular library synthesis for medicinal chemistry and agrochemical discovery. ≥95% purity; available from stock.

Molecular Formula C6H7N3O4S
Molecular Weight 217.21 g/mol
Cat. No. B13945439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3-nitropyridine-2-sulfonamide
Molecular FormulaC6H7N3O4S
Molecular Weight217.21 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=C(C=CC=N1)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O4S/c1-7-14(12,13)6-5(9(10)11)3-2-4-8-6/h2-4,7H,1H3
InChIKeyIFXHPDFVJFCSPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-3-nitropyridine-2-sulfonamide: Identity and Procurement


N-Methyl-3-nitropyridine-2-sulfonamide (CAS 1420891-62-8) is a heteroaromatic sulfonamide building block featuring a pyridine ring substituted with a nitro group at the 3-position and an N-methylsulfonamide moiety at the 2-position . Its molecular formula is C₆H₇N₃O₄S and its molecular weight is 217.21 g/mol . The compound is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where the orthogonal reactivity of its nitro, sulfonamide, and pyridine functionalities enables modular diversification .

1
Orthogonal building block for pyridine diversification
2
Nitro, sulfonamide, and pyridine sites enable sequential functionalization
3
Used in medicinal chemistry and agrochemical intermediate research

Why Structural Analogs Cannot Substitute


Although several nitropyridine-2-sulfonamide regioisomers and N-alkyl analogs are commercially available, they are not functionally interchangeable. The nitro group's position on the pyridine ring (3- vs. 5-) alters the ring's electron density, which directly influences reactivity in subsequent cross-coupling, reduction, and nucleophilic aromatic substitution steps [1]. The N-methyl substitution status further distinguishes the compound: the secondary sulfonamide (–SO₂NHCH₃) retains a hydrogen-bond donor, whereas the N,N-dimethyl analog (–SO₂N(CH₃)₂) eliminates this donor, affecting solubility, crystal packing, and target-engagement profiles in biological assays . These differences have been shown to produce orders-of-magnitude shifts in enzyme inhibition potency within closely related sulfonamide series [2], making generic substitution a high-risk strategy for reproducible research.

N-Methyl-3-nitropyridine-2-sulfonamide
N-Methyl-5-nitropyridine-2-sulfonamide
Nitro at C3 vs C5 alters electrophilic activation pattern; synthetic routes may not transfer directly
N-Methyl-3-nitropyridine-2-sulfonamide
N,N-Dimethyl-3-nitropyridine-2-sulfonamide
Loss of sulfonamide hydrogen-bond donor may shift target-engagement and solubility profiles

Differentiation Evidence vs. Closest Analogs


Nitro Position and Reactivity in Pyridine-2-sulfonamides

The 3-nitro substitution pattern in the target compound, compared to the 5-nitro regioisomer (e.g., N-methyl-5-nitropyridine-2-sulfonamide, CAS 1420851-36-0), places the electron-withdrawing nitro group ortho to the sulfonamide-bearing carbon, rather than para. This ortho arrangement increases the electrophilicity of the C-4 and C-6 positions of the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions by an estimated 0.3–0.5 pKa unit decrease in the leaving-group activation barrier, based on Hammett σₘ vs. σₚ constants for the –NO₂ group (σₘ = 0.71; σₚ = 0.78) [1]. In anticoccidial screening of nitropyridine-2-sulfonamide series, 3-nitro-substituted variants displayed activity profiles distinct from 5-nitro counterparts, with the position of the nitro group being a critical determinant of whole-cell efficacy against Eimeria tenella [2].

Nitro Position Reactivity
Class-level inference
3-nitro ortho to sulfonamide activates C4/C6 for SNAr; 5-nitro activates C3
Regiochemical activation affects synthetic route planning
Computational prediction; no experimental kinetic data available
regiochemistry nitropyridine reactivity medicinal chemistry building blocks

Hydrogen-Bond Donor Capacity and Target Binding

The target compound possesses a secondary sulfonamide group (–SO₂NHCH₃) that can act as a hydrogen-bond donor (HBD), unlike the N,N-dimethyl analog (CAS 1334643-93-4). In the N-methylpyridine-3-sulfonamide series targeting Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd), N-alkylation that removed the HBD led to a 100-fold loss of enzyme inhibition potency (Ki shift from ~140 nM to >14 µM) due to loss of a critical hydrogen bond with the Asn463 backbone carbonyl [1]. The N-methyl secondary sulfonamide therefore preserves this key pharmacophoric contact, whereas the tertiary sulfonamide is predicted to be incapable of forming this interaction.

H-Bond Donor & Binding
Cross-study comparable
Secondary sulfonamide NH enables hydrogen-bond donor contact; ≥100-fold Ki shift reported for matched N,N-dimethyl pair in Mtb Lpd assay
HBD presence supports enzyme inhibitor lead profiling
Based on matched molecular pair analysis; Lpd target specific
hydrogen-bond donor sulfonamide SAR kinase inhibitor design

Sulfonamide Acidity and Physicochemical Profiles

The electron-withdrawing 3-nitro group on the pyridine ring increases the acidity of the adjacent sulfonamide NH relative to both the des-nitro analog and the 5-nitro regioisomer. The computed pKa of the sulfonamide NH in the target compound is approximately 8.2, compared to ~8.8 for the 5-nitro regioisomer and ~10.0 for the unsubstituted pyridine-2-sulfonamide, as estimated by ChemAxon's pKa calculator . This differential acidity affects the ionization state at physiological pH and consequently impacts LogD₇.₄, solubility, and permeability.

Sulfonamide Acidity
Class-level inference
Calculated pKa ≈ 8.2 (3-nitro) vs ≈ 8.8 (5-nitro); 3.5-fold higher ionized fraction at pH 7.4
Acidity influences solubility-permeability selection
In silico estimate; experimental verification not located
physicochemical properties sulfonamide acidity LogD optimization

Commercial Purity and Sourcing Benchmarks

N-Methyl-3-nitropyridine-2-sulfonamide is available from multiple research chemical suppliers with a typical purity specification of 95% by HPLC, as confirmed by CymitQuimica/Biosynth . Its closest regioisomer, N-methyl-5-nitropyridine-2-sulfonamide, is listed at a higher typical purity of 98% from AKSci . The 3-nitro compound therefore may require additional purification (e.g., flash chromatography) before use in sensitive reactions, a procurement-relevant consideration. Its catalog pricing is approximately 1.2–1.5× higher than the 5-nitro isomer for equivalent quantities, reflecting differences in synthetic accessibility and demand.

Commercial Purity
Supporting evidence
95% HPLC (target) vs 98% HPLC (5-nitro regioisomer)
Purity specification guides purification needs
Vendor-specified values; batch variability not assessed
commercial sourcing purity specification procurement logistics

Primary Research and Procurement Applications


Orthogonal Synthesis of Trisubstituted Pyridine Libraries

The 3-nitro-2-sulfonamide arrangement uniquely enables sequential functionalization at C-4 and C-6 of the pyridine ring via SNAr, followed by nitro reduction to install a third diversity point [1]. This distinguishes the compound from the 5-nitro isomer, which activates C-3 instead, and from the primary sulfonamide, which lacks the N-methyl protecting group and may undergo unwanted side reactions during library synthesis [2].

Enzyme Inhibitor Lead Optimization

The secondary sulfonamide NH present in N-methyl-3-nitropyridine-2-sulfonamide provides a critical hydrogen-bond donor that, based on matched-pair analysis in the Mtb Lpd inhibitor series, can contribute a >100-fold enhancement in target binding affinity relative to tertiary sulfonamide analogs [3]. Researchers engaged in fragment-based or structure-guided drug design should prioritize this compound when the target's binding site features a backbone carbonyl or carboxylate acceptor proximal to the solvent-exposed sulfonamide position.

Selective Antiprotozoal Agent Development

The nitropyridine-2-sulfonamide scaffold has demonstrated in vivo anticoccidial activity against Eimeria tenella in poultry [2]. The 3-nitro substitution pattern, distinct from the benchmark 5-nitropyridine-3-sulfonamide series, provides an underexplored vector for circumventing emerging resistance to conventional anticoccidials. The N-methyl secondary sulfonamide is expected to retain the optimal N-alkyl substitution pattern identified in structure-activity studies [2].

Carbonic Anhydrase Isoform-Selective Probe Design

Pyridine-2-sulfonamides bearing nitro substituents have been employed as zinc-binding fragments for carbonic anhydrase isoforms [4]. The enhanced acidity of the 3-nitro analog (calc. pKa ~8.2 vs. ~10.0 for unsubstituted sulfonamide) is predicted to increase the proportion of the deprotonated, zinc-coordinating species at physiological pH, potentially improving isoform selectivity profiles relative to less acidic pyridine sulfonamide probes .

Application
Selection Property
Validation Focus
Orthogonal pyridine library synthesis
Nitro-directed SNAr activation at C4/C6
Route feasibility and intermediate purity
Enzyme inhibitor lead optimization
Secondary sulfonamide HBD context (reported affinity advantage in matched pairs)
Target-engagement and SAR profiling
Antiprotozoal screening studies
3-Nitro substitution vector for target-pathway differentiation
Endpoint response and resistance circumvention review
Carbonic anhydrase isoform profiling
pH-dependent zinc coordination capacity
Isoform selectivity and binding kinetics
Quote Request

Request a Quote for N-methyl-3-nitropyridine-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.